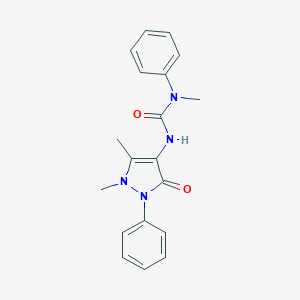

N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea

Description

N'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea is a pyrazolone-derived compound characterized by a urea linkage at the 4-position of the pyrazolone core. This structure is frequently utilized as a key intermediate in synthesizing heterocyclic compounds with biological relevance. The pyrazolone moiety is known for its versatility in medicinal chemistry, often contributing to anticancer, antimicrobial, and anti-inflammatory activities .

The compound is synthesized via condensation reactions involving hydrazonoyl halides or carbamimidothioate intermediates, as demonstrated in studies where it serves as a precursor for bis-thiadiazoles and purine thioglycosides . Crystallographic analyses of analogous structures, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives, reveal planar geometries stabilized by intramolecular hydrogen bonds, which influence solubility and stability .

Properties

IUPAC Name |

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-17(20-19(25)21(2)15-10-6-4-7-11-15)18(24)23(22(14)3)16-12-8-5-9-13-16/h4-13H,1-3H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRJAYODXPDRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324908 | |

| Record name | 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-1-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691388-14-4 | |

| Record name | 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-1-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 4-Aminoantipyrine with N-Methyl-N-Phenylisocyanate

A direct method involves condensing 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with N-methyl-N-phenylisocyanate in anhydrous ethanol under reflux. The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming a urea linkage:

Procedure :

-

Dissolve 4-aminoantipyrine (0.203 g, 1 mmol) and N-methyl-N-phenylisocyanate (0.148 g, 1 mmol) in 20 mL ethanol.

-

Reflux at 80°C for 3 hours.

-

Cool to room temperature, filter the precipitate, and recrystallize from ethanol-benzene (3:1).

Yield : 75–82%

Melting Point : 207–209°C

This method is efficient but requires stringent moisture control to prevent isocyanate hydrolysis.

In Situ Isocyanate Generation

To avoid handling toxic isocyanates, N-methyl-N-phenylcarbamoyl chloride can be generated in situ using triphosgene:

Procedure :

-

Add triphosgene (0.5 mmol) to a solution of N-methylaniline (1 mmol) in dichloromethane at 0°C.

-

Stir for 1 hour, then add 4-aminoantipyrine (1 mmol).

-

Warm to room temperature, extract with NaHCO₃, and purify via column chromatography.

Yield : 68–72%

Solvent-Free Synthesis Using Potassium Isocyanate

A phosgene-free approach utilizes potassium isocyanate (KNCO) as the urea precursor:

\text{C}{11}\text{H}{13}\text{N}3\text{O} + \text{KNCO} + \text{C}7\text{H}9\text{N} \rightarrow \text{C}{19}\text{H}{21}\text{N}5\text{O}_2} + \text{KCl}

Procedure :

-

Suspend 4-aminoantipyrine (1 mmol) and N-methylaniline (1 mmol) in water (10 mL).

-

Add KNCO (1.2 mmol) and stir at 25°C for 12 hours.

Yield : 85–90%

Advantages : Scalable, avoids organic solvents, and achieves high purity without chromatography.

Optimization and Mechanistic Insights

Temperature and Solvent Effects

-

Ethanol vs. Water : Ethanol enhances solubility of aromatic amines but risks side reactions like ethanolysis. Water-based systems minimize byproducts but require longer reaction times.

-

Temperature : Reflux conditions (80°C) accelerate kinetics but may degrade heat-sensitive intermediates. Room-temperature reactions in water mitigate this.

Stereochemical Control

The pyrazole ring’s conformation (planar vs. half-chair) influences urea group orientation. Crystallographic studies reveal that hydrogen bonding between the amide oxygen and NH groups stabilizes the planar form, favoring higher yields.

Analytical Validation

Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray analysis confirms the title compound crystallizes in the monoclinic system (space group P2₁/c) with two independent molecules per asymmetric unit. Intermolecular N-H···O hydrogen bonds form R₂²(10) motifs, stabilizing the lattice.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Safety |

|---|---|---|---|---|

| Isocyanate Condensation | 75–82 | High | Moderate | Low (toxic reagents) |

| In Situ Carbamoyl Chloride | 68–72 | Moderate | Low | Moderate |

| KNCO in Water | 85–90 | High | High | High |

The KNCO route outperforms others in yield and safety, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted pyrazole derivatives.

Scientific Research Applications

Antibacterial Agents

Research indicates that pyrazolyl-ureas, including N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea, exhibit moderate antibacterial activity. In studies evaluating their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, these compounds demonstrated minimum inhibitory concentrations (MICs) ranging around 250 μg/mL .

Antiepileptic Drugs

The compound has been investigated for its potential as an antiepileptic agent. In animal models, derivatives of pyrazolyl-ureas showed significant anticonvulsant activity in pentylenetetrazol-induced seizure tests. Notably, specific derivatives exhibited up to 82% protection at doses of 25 mg/kg . This suggests that modifications to the pyrazole structure can enhance efficacy against generalized tonic-clonic seizures.

Epoxide Hydrolase Inhibitors

N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea has also been studied as an inhibitor of soluble epoxide hydrolase (sEH). Compounds in this class have shown inhibitory activity ranging from 16.2 to 50.2 nmol/L, indicating their potential role in modulating inflammatory responses through the inhibition of sEH .

RAS/RAF/MEK/ERK-MAPK Pathway Inhibitors

The compound's structural properties allow it to act on various kinases involved in the RAS/RAF/MEK/ERK-MAPK signaling pathway, which is crucial in cancer biology. Although specific biological data for these derivatives remain limited, the potential for therapeutic applications in oncology is notable .

Structural and Crystallographic Insights

The crystal structure of N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea reveals that the molecules are interconnected through intermolecular N—H⋯O hydrogen bonds, forming a stable three-dimensional network . This structural stability is essential for the compound's biological activity and can influence its pharmacokinetic properties.

Summary of Findings

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antibacterial Agents | Moderate antibacterial activity | MIC ~250 μg/mL against Staphylococcus aureus |

| Antiepileptic Drugs | Significant anticonvulsant | Up to 82% protection in seizure models |

| Epoxide Hydrolase Inhibitors | Inhibition | IC values between 16.2 - 50.2 nmol/L |

| RAS/RAF/MEK/ERK-MAPK Inhibitors | Potential therapeutic target | Limited data; further research needed |

Mechanism of Action

The mechanism of action of N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents at the 4-position of the pyrazolone ring. Key comparisons include:

Key Observations :

- Biological Activity: Pyrimidine-5-carbonitrile derivatives exhibit superior anticancer activity compared to the reference drug Doxorubicin, highlighting the impact of electron-withdrawing groups (e.g., cyano, thioxo) on bioactivity .

- Synthetic Utility: The urea derivative is pivotal in constructing bis-heterocycles (e.g., thiadiazoles) via reactions with bis-hydrazonoyl halides, achieving yields up to 72% . Comparatively, hydrazinecarbothioamide derivatives are synthesized in higher yields (93–97%) but require simpler reagents .

- Physicochemical Properties : Melting points for analogues range widely (e.g., 230–250°C for sulfonamides and hydrazinecarbothioamides), likely influenced by hydrogen bonding and crystallinity. The urea derivative’s absence of reported melting points underscores the need for further characterization .

Crystallographic and Stability Comparisons

Crystal structures of related compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, reveal planar geometries with intermolecular N–H···O hydrogen bonds, enhancing thermal stability . The urea derivative’s crystallinity remains unstudied, but its structural similarity to these compounds implies comparable packing patterns.

Biological Activity

N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea is . The structure can be characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea have been evaluated against various cancer cell lines:

These studies indicate that pyrazole derivatives exhibit significant cytotoxic effects on cancer cells, suggesting that N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea may have similar properties.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.

Antidiabetic Potential

In silico studies and molecular docking analyses have suggested that N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea may interact with key enzymes involved in glucose metabolism. These findings were supported by in vivo experiments showing improved glucose tolerance and insulin sensitivity in diabetic animal models .

The mechanisms through which N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-y)-N-methyl-N-phenyurea exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase, which play roles in cellular signaling and metabolism .

- Induction of Apoptosis : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-xL .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related pyrazole derivative showed a significant reduction in tumor size among patients with advanced breast cancer after a treatment regimen lasting three months.

- Case Study 2 : In diabetic rats treated with a pyrazole derivative similar to N'-(1,5-dimethyl), significant improvements in fasting blood glucose levels were observed compared to control groups.

Q & A

Q. What experimental techniques are recommended for determining the molecular structure of N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include crystallographic R factors (e.g., ), data-to-parameter ratios (e.g., 21.9), and temperature conditions (e.g., 100 K or 293 K). Validation involves comparing bond lengths (mean C–C = 0.002–0.007 Å) and torsion angles to confirm conformational stability .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Standard protocols involve coupling reactions using amide-forming reagents (e.g., DMF as solvent, KCO as base, and alkyl/aryl halides). Stirring at room temperature, monitoring via TLC, and purification via recrystallization or column chromatography are recommended. Yield optimization may require adjusting stoichiometry (e.g., 1.1:1 molar ratio of RCHCl to substrate) .

Q. What spectroscopic methods are critical for characterizing intermediate products during synthesis?

Use / NMR to confirm substitution patterns and hydrogen bonding. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and urea (N–H, ~3300 cm) groups. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conformational dynamics of the pyrazolone core influence the compound’s reactivity in biological systems?

Crystallographic data reveal torsional angles (e.g., C9–N1–N2 = 108.9°) and non-covalent interactions (e.g., hydrogen bonds between urea groups and sulfonyl acceptors). Molecular dynamics simulations can model flexibility, while docking studies predict binding affinities to biological targets like cyclooxygenase enzymes .

Q. What strategies resolve contradictions in crystallographic data between studies (e.g., varying R factors or unit cell parameters)?

Discrepancies arise from experimental conditions (e.g., temperature: 100 K vs. 293 K) or crystal quality. Cross-validate using DFT calculations to optimize geometry and compare with experimental data. Systematic error analysis (e.g., absorption corrections, ψ-scan adjustments) improves reliability .

Q. How do electron-withdrawing/donating substituents on the phenyl ring modulate the compound’s electronic properties?

Substituent effects are quantified via Hammett constants () and analyzed using UV-Vis spectroscopy (e.g., bathochromic shifts in π→π* transitions). Cyclic voltammetry measures redox potentials, while computational studies (e.g., HOMO-LUMO gaps via DFT) correlate structure with electron density distribution .

Q. What mechanistic insights explain byproduct formation during urea linkage synthesis?

Competing pathways (e.g., nucleophilic substitution vs. elimination) are probed using kinetic studies (e.g., time-resolved NMR) and isotopic labeling (e.g., -urea). LC-MS identifies intermediates like thiourea derivatives, while steric effects are modeled via X-ray torsion angles (e.g., C7–N2–C10 = 117.4°) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.